

Evaluating the Carcinogenicity of 2-Methylaziridine in Animal Models: A Comparative Guide

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Compound of Interest

Compound Name: **2-Methylaziridine**

Cat. No.: **B133172**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the carcinogenicity of **2-Methylaziridine** in animal models, with supporting experimental data and methodologies. It is intended to be an objective resource for researchers and professionals in the field of drug development and toxicology. **2-Methylaziridine**, also known as propyleneimine, is a reactive alkylating agent used as an intermediate in various industries.^[1] Its potential carcinogenicity is a significant concern for human health and safety.

Executive Summary

2-Methylaziridine is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on sufficient evidence from studies in experimental animals.^[1] The primary evidence stems from a key study by Weisburger et al. (1981), which demonstrated the induction of tumors at multiple sites in rats following oral administration.^{[1][2]} This guide will delve into the details of this pivotal study and compare the carcinogenic profile of **2-Methylaziridine** with its parent compound, Aziridine (ethyleneimine), and another industrial chemical with carcinogenic properties, Tris(2-chloroethyl) phosphate (TCEP).

Data Presentation: Comparative Carcinogenicity Data

The following table summarizes the quantitative data on tumor incidence from key animal carcinogenicity studies of **2-Methylaziridine**, Aziridine, and Tris(2-chloroethyl) phosphate.

Compound	Animal Model	Route of Administration	Dose	Tumor Site	Tumor Incidence (Treated vs. Control)	Reference
2-Methylaziridine	Charles River CD Rats (Female)	Gavage	Low Dose: ~2.81 mg/kg/day	Mammary Gland (Adenocarcinoma)	21/26 (80.8%) vs. 0/16 (0%)	Weisburger et al., 1981[2]
Charles River CD Rats (Female)		Gavage	High Dose: ~2.67 mg/kg/day	Mammary Gland (Adenocarcinoma)	10/26 (38.5%) vs. 0/16 (0%)	Weisburger et al., 1981[2]
Charles River CD Rats (Male)		Gavage	Low Dose: ~2.81 mg/kg/day	Leukemia	10/26 (38.5%) vs. 1/16 (6.3%)	Weisburger et al., 1981[2]
Charles River CD Rats (Male)		Gavage	High Dose: ~2.67 mg/kg/day	Leukemia	4/26 (15.4%) vs. 1/16 (6.3%)	Weisburger et al., 1981[2]
Aziridine (Ethyleneimine)	Strain A/He Mice (Male & Female)	Oral Gavage	4.6 mg/kg bw	Lung Tumors	16/77 (20.8%) vs. 18/87 (20.7%) in controls (no significant increase)	IARC, 1975[3]
Strain A/He Mice (Male & Female)	Oral Gavage	10 mg/kg bw	Lung Tumors	19/88 (21.6%) vs. 18/87 (20.7%) in controls	IARC, 1975[3]	

						(no significant increase)
Albino Rats (Male & Female)	Subcutane ous Injection	Total dose: 1.0-2.0 mg	Sarcomas at injection site	Increased incidence (quantitative data not specified)	Walpole et al., 1954[4]	
Tris(2-chloroethyl phosphate (TCEP)	F344/N Rats (Male)	Gavage	Low Dose: 44 mg/kg/day	Renal Tubule Adenoma	5/50 (10%) vs. 2/50 (4%)	NTP, 1991[5]
F344/N Rats (Male)	Gavage	High Dose: 88 mg/kg/day	Renal Tubule Adenoma	25/50 (50%) vs. 2/50 (4%)	NTP, 1991[5]	
F344/N Rats (Female)	Gavage	Low Dose: 44 mg/kg/day	Renal Tubule Adenoma	2/50 (4%) vs. 0/50 (0%)	NTP, 1991[5]	
F344/N Rats (Female)	Gavage	High Dose: 88 mg/kg/day	Renal Tubule Adenoma	5/50 (10%) vs. 0/50 (0%)	NTP, 1991[5]	

Experimental Protocols

Detailed methodologies for the key studies cited are provided below to allow for a critical evaluation of the findings.

Carcinogenicity Study of 2-Methylaziridine in Rats (Weisburger et al., 1981)

- Animal Model: Male and female Charles River CD rats.
- Groups:

- Control: 16 males and 16 females.
- Low Dose: 26 males and 26 females.
- High Dose: 26 males and 26 females.
- Dosing Regimen:
 - Low Dose Group: 10 mg/kg body weight twice weekly for 8 weeks, then 12.5 mg/kg twice weekly for 12 weeks, followed by a 2-week break, and then 10 mg/kg twice weekly for 36 weeks. The total exposure duration was 58 weeks.
 - High Dose Group: 20 mg/kg twice weekly for 8 weeks, then 25 mg/kg for 12 weeks, followed by a 2-week break, and then 20 mg/kg for 5 weeks. The total exposure duration was 27 weeks due to the poor condition of the animals.[\[2\]](#)
- Route of Administration: Oral gavage, with **2-Methylaziridine** administered in water.
- Duration of Study: Surviving animals in all groups were sacrificed at 60 weeks.[\[2\]](#)
- Endpoints Evaluated: Observation of palpable masses, mortality, and comprehensive histopathological examination of tissues to determine tumor incidence.

Carcinogenicity Study of Aziridine in Mice (IARC, 1975)

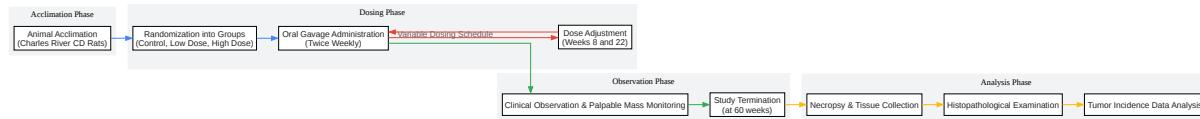
- Animal Model: Male and female Strain A/He mice.
- Groups: Control and treated groups.
- Dosing Regimen: Doses of 4.6 mg/kg and 10 mg/kg body weight were administered.
- Route of Administration: Oral gavage.
- Duration of Study: Not specified in the available summary.
- Endpoints Evaluated: Incidence of lung tumors.

Carcinogenicity Study of Tris(2-chloroethyl) phosphate (TCEP) in Rats (NTP, 1991)

- Animal Model: Male and female F344/N rats.
- Groups:
 - Control: 60 males and 60 females.
 - Low Dose: 60 males and 60 females.
 - High Dose: 60 males and 60 females.
- Dosing Regimen:
 - Low Dose: 44 mg/kg body weight per day.
 - High Dose: 88 mg/kg body weight per day.
- Route of Administration: Oral gavage, 5 days per week.
- Duration of Study: Up to 103 weeks.
- Endpoints Evaluated: Survival, body weight, clinical observations, and complete histopathological examination of tissues.

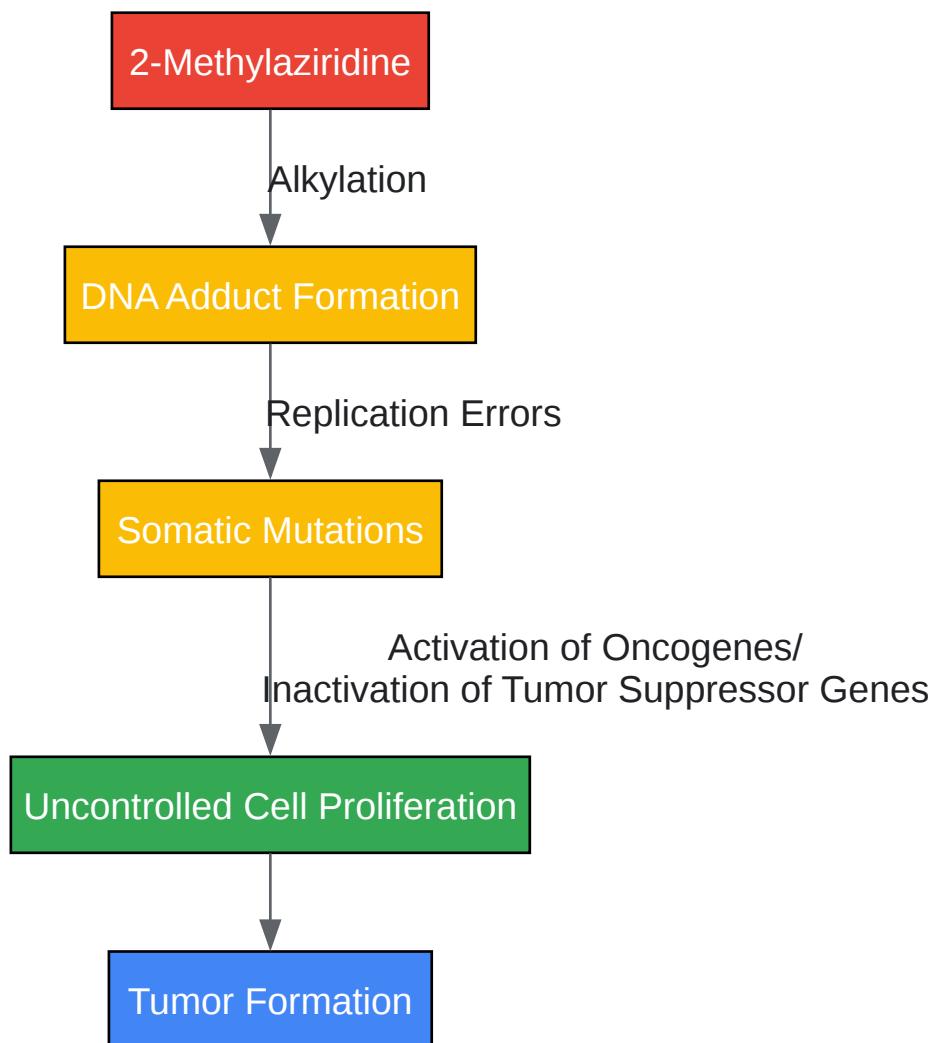
Mandatory Visualization

The following diagrams illustrate the experimental workflow for the carcinogenicity bioassay of **2-Methylaziridine** and a simplified representation of its potential carcinogenic mechanism.



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Caption: Experimental workflow for the carcinogenicity study of **2-Methylaziridine** in rats.



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Caption: Postulated mechanism of **2-Methylaziridine**-induced carcinogenicity.

Discussion and Conclusion

The data presented in this guide clearly demonstrate the carcinogenic potential of **2-Methylaziridine** in animal models, particularly in rats. The Weisburger et al. (1981) study provides strong evidence for its ability to induce a variety of tumors, including mammary adenocarcinomas and leukemia.^[2] When compared to its parent compound, Aziridine, the available data for rats is less quantitative, though it has been shown to induce sarcomas at the site of injection.^[4] In mice, Aziridine did not show a significant increase in lung tumors via oral administration in the cited study.^[3]

Tris(2-chloroethyl) phosphate (TCEP) also demonstrates clear carcinogenic activity in rats, primarily targeting the kidneys.^[5] The potency of **2-Methylaziridine** appears to be significant, inducing tumors at relatively low daily doses compared to TCEP.

The variable dosing schedule and early termination of the high-dose group in the **2-Methylaziridine** study due to toxicity highlight the compound's potent effects.^[2] The inverse dose-response for mammary adenocarcinomas in the high-dose female group is likely a result of the shorter exposure duration and high mortality.^[2]

In conclusion, the evidence from animal studies strongly supports the classification of **2-Methylaziridine** as a carcinogen. Researchers and drug development professionals should exercise caution and implement appropriate safety measures when handling this compound. Further research into the specific mechanisms of its carcinogenicity and the development of safer alternatives are warranted.

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